molecular formula C8H11ClN2O B8659190 3-(2-Butoxy)-6-chloropyridazine

3-(2-Butoxy)-6-chloropyridazine

Cat. No.: B8659190
M. Wt: 186.64 g/mol
InChI Key: CLQWFQMNLVRJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Butoxy)-6-chloropyridazine is a pyridazine derivative characterized by a chlorine atom at position 6 and a 2-butoxy substituent (-OCH₂CH₂CH₂CH₃) at position 2. Pyridazine derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and agrochemical applications.

For example, 3-(benzyloxy)-6-chloropyridazine is prepared by reacting 3,6-dichloropyridazine with benzyl alcohol under basic conditions . A similar approach likely applies to 3-(2-butoxy)-6-chloropyridazine, using 2-butanol as the nucleophile.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-butan-2-yloxy-6-chloropyridazine

InChI

InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-5-4-7(9)10-11-8/h4-6H,3H2,1-2H3

InChI Key

CLQWFQMNLVRJND-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NN=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ether Linkages : Methoxy and butoxy groups improve bioactivity compared to halogens. For instance, replacing chlorine with methoxy at position 6 increased inhibition from 32% to 89% in angiogenesis assays. The butoxy group’s longer alkyl chain may further enhance binding affinity in hydrophobic pockets.
  • Hydrazinyl Derivatives : These serve as intermediates for triazolo[4,3-b]pyridazines, which exhibit antifungal activity (e.g., compound 25 in inhibited Candida albicans at MIC = 32 µg/mL).
  • Aryl Substituents : Bulky groups like 4-bromophenyl improve thermal stability and ligand efficacy in catalytic applications.

Physicochemical Properties

Physical properties vary with substituent polarity and steric effects:

Compound Melting Point (°C) Solubility (Predicted) LogP (Calculated) Stability Notes
3-(2-Butoxy)-6-chloropyridazine Not reported Low in water; high in DMSO ~2.8 Stable under inert storage
3-Hydrazinyl-6-chloropyridazine 254–256 (compound 25 ) Moderate in polar solvents ~1.2 Sensitive to oxidation
3-Methoxy-6-chloropyridazine Not reported High in ethanol ~1.5 Stable at room temperature
3-(4-Bromophenyl)-6-chloropyridazine Not reported Low in water ~3.5 Requires refrigeration

Key Trends :

  • Lipophilicity : Butoxy and bromophenyl substituents increase LogP, favoring membrane penetration but reducing aqueous solubility.
  • Thermal Stability : Aryl derivatives (e.g., bromophenyl) exhibit higher decomposition temperatures compared to alkyl ethers.

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